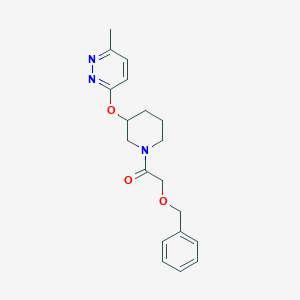

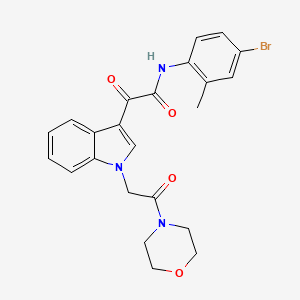

![molecular formula C25H20ClFN2O4S B2495353 N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866729-03-5](/img/structure/B2495353.png)

N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar quinoline derivatives involves a series of steps, including the use of physicochemical and spectral characteristics for confirmation of the chemical structures. These compounds are synthesized for various biological studies, including antimicrobial and anticancer activities, and their structures are confirmed using different analytical techniques such as IR, 1H-NMR, and mass spectral analysis (Mehta et al., 2019), (Durgadas et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals intricate details about their conformation and geometry, often determined through X-ray crystallography. For example, studies have provided insights into the planarity of central rings, dihedral angles with adjacent groups, and intramolecular interactions that contribute to the compound's stability (Celik et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization and interactions with acids to form salts or gels. These reactions are influenced by the structural features of the compounds and the conditions under which they are performed. The reactivity of these compounds is a key area of study for understanding their potential applications and mechanisms of action (Karmakar et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various domains. These properties are often studied through crystallography and spectroscopic techniques, providing insights into the compounds' stability, solubility, and interaction with other molecules (Mague et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form complexes with other molecules, are essential for understanding the utility and safety of these compounds. Studies on similar compounds have explored their interaction with enzymes, binding affinities, and inhibition capabilities, shedding light on their potential therapeutic uses (Grunewald et al., 2006).

Scientific Research Applications

Cytotoxic and Anticancer Applications

- Cytotoxic Activity: Novel sulfonamide derivatives, closely related to the chemical structure , have shown significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One study found that certain derivatives were more potent against breast cancer cell lines, indicating potential applications in developing anticancer agents (Ghorab et al., 2015).

Antimicrobial Applications

- Antimicrobial Agents: Another research effort synthesized and characterized new quinazolines as potential antimicrobial agents, demonstrating effectiveness against various bacterial and fungal strains. This suggests that compounds with a similar structure could serve as a basis for developing new antibiotics or antifungal medications (Desai et al., 2007).

Material Science and Chemical Properties

- Structural Aspects and Properties: The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides were explored, indicating the potential of such compounds in creating materials with specific optical or chemical properties, which could be useful in various technological applications (Karmakar et al., 2007).

Therapeutic Effects and Drug Development

- Therapeutic Effects: A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects, showing promise for treating diseases like Japanese encephalitis. This highlights the therapeutic potential of structurally similar compounds in combating viral infections and their associated cellular damage (Ghosh et al., 2008).

Mechanism of Action

Target of Action

The primary targets of F1604-0584 are interleukin 1 receptor associated kinases (IRAK)1, IRAK4, and all mutations of FMS-like receptor tyrosine kinase-3 (FLT3) . These targets play a crucial role in immune signaling pathways and are often dysregulated in certain types of cancer .

Mode of Action

F1604-0584 is a potent and highly selective small molecule inhibitor that effectively blocks IRAK1, IRAK4, and all variants of FLT3 . By inhibiting these targets, F1604-0584 disrupts the dysregulated immune signaling pathways, thereby inhibiting the survival and proliferation of cancer cells .

Biochemical Pathways

It is known that the compound inhibits nf-κb signaling through the tlr and il1-receptor pathways . This comprehensive inhibition of multiple receptor pathways necessitates both IRAK1 and IRAK4 antagonism .

Pharmacokinetics

It is designed for oral delivery, suggesting it has favorable pharmacokinetics and oral bioavailability .

Result of Action

F1604-0584 shows promise for the treatment of relapsed/refractory (R/R) acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS) . It has demonstrated superior potency in inhibiting leukemia stem cell progenitor function, irrespective of mutational status . This suggests its potential efficacy across a broader patient population than IRAK4 inhibitors .

Action Environment

It is intended for oral administration as a monotherapy, and as combination therapy with azacitidine or venetoclax . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the patient’s metabolic rate, the presence of other drugs, and the patient’s overall health status.

properties

IUPAC Name |

N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClFN2O4S/c1-2-16-3-12-22-21(13-16)25(31)23(34(32,33)20-10-6-18(27)7-11-20)14-29(22)15-24(30)28-19-8-4-17(26)5-9-19/h3-14H,2,15H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOHXVXLOGVFPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

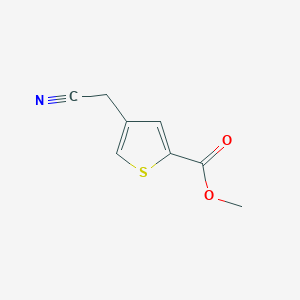

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)

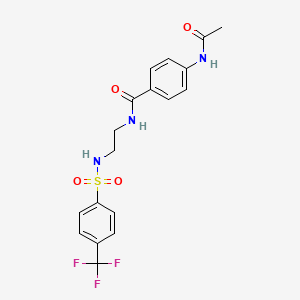

![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)

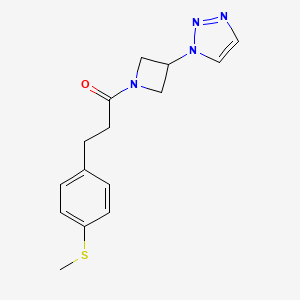

![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)

![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)

![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)

![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)

![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)

![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)